3-(tert-Butyl)-5-iodo-1H-pyrazole
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Overview
Description
3-(tert-Butyl)-5-iodo-1H-pyrazole: is a heterocyclic organic compound with the molecular formula C7H11IN2. It is characterized by a pyrazole ring substituted with a tert-butyl group at the 5-position and an iodine atom at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-iodo-1H-pyrazole typically involves the iodination of 5-tert-butyl-1H-pyrazole. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(tert-Butyl)-5-iodo-1H-pyrazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be involved in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-tert-butyl-3-azido-1H-pyrazole, 5-tert-butyl-3-thio-1H-pyrazole, etc.
Oxidation Products: Pyrazole oxides.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-(tert-Butyl)-5-iodo-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and is utilized in various organic transformations .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical candidates, particularly those targeting specific enzymes or receptors due to its unique structural properties .
Industry: In the chemical industry, this compound is employed in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-iodo-1H-pyrazole largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and tert-butyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Amino-5-tert-butyl-1H-pyrazole
- 3,5-Di-tert-butyl-1H-pyrazole
- 5-tert-Butyl-1H-pyrazole
Comparison: Compared to its analogs, 3-(tert-Butyl)-5-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
5-tert-butyl-3-iodo-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPPZOPSXKIOCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682045 |
Source
|
Record name | 5-tert-Butyl-3-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-05-9 |
Source
|
Record name | 5-(1,1-Dimethylethyl)-3-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl-3-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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